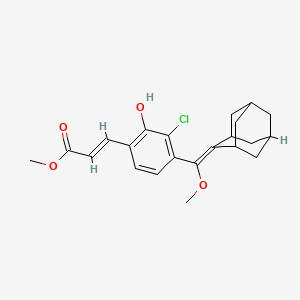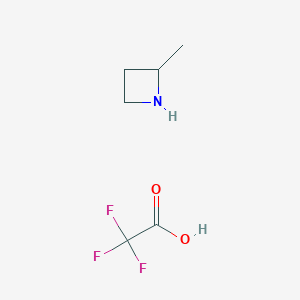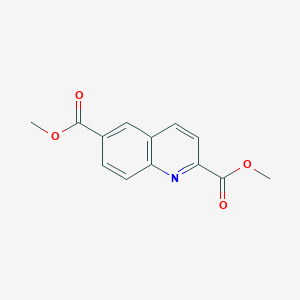
Dimethyl quinoline-2,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl quinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its aromatic nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,6-dicarboxylate can be synthesized through various methods. One efficient method involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of molecular iodine as a catalyst in acetonitrile at 80°C. This method is advantageous due to its metal-free nature, high regioselectivity, and eco-friendly catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as anticancer, antibacterial, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Dimethyl quinoline-2,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of dimethyl quinoline-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Quinoline-2,4-dicarboxylate
- Quinoline-2,3-dicarboxylate
- Quinoline-2,5-dicarboxylate
Comparison: Dimethyl quinoline-2,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other quinoline dicarboxylates, it may exhibit different pharmacological properties and synthetic utility .
Eigenschaften
Molekularformel |
C13H11NO4 |
|---|---|
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
dimethyl quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-4-5-10-8(7-9)3-6-11(14-10)13(16)18-2/h3-7H,1-2H3 |
InChI-Schlüssel |
XKKNKGRTEYTTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
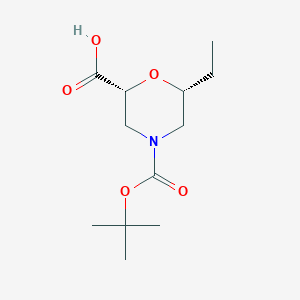
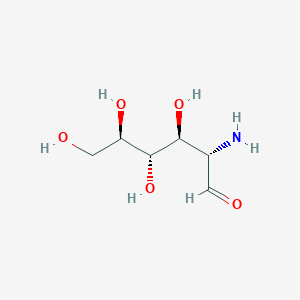
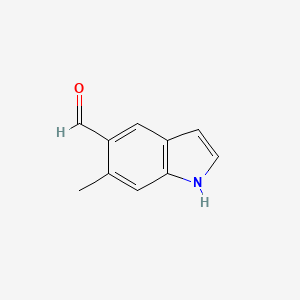
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)

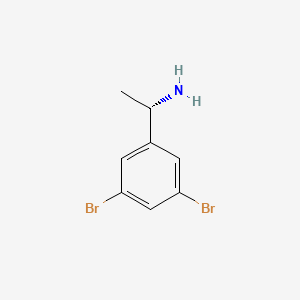
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)

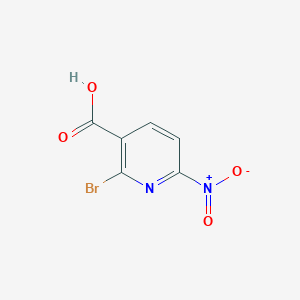
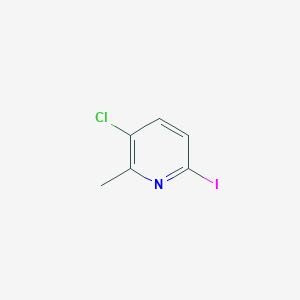
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
